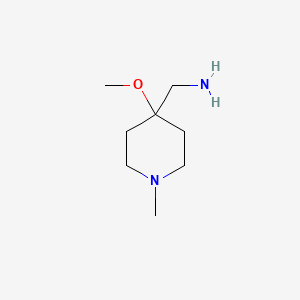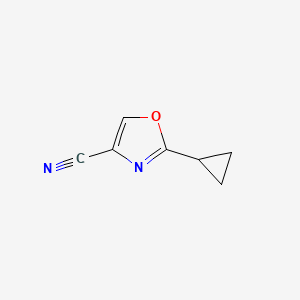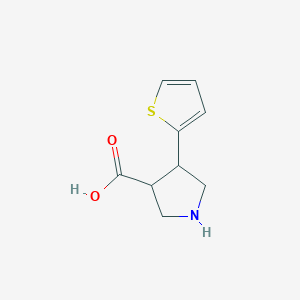![molecular formula C14H21BO2S B1423309 4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane CAS No. 1414923-65-1](/img/structure/B1423309.png)
4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane
Vue d'ensemble
Description
“4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane” is a chemical compound with the formula C12H17BO2 . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Chemical Reactions Analysis
This compound can potentially undergo various chemical reactions. For instance, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 . Its melting point is between 27-31°C, and it has a boiling point of 130°C/20mmHg . The compound also has a refractive index of 1.49 .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- The compound has been synthesized and studied for its molecular structure. A study by Coombs et al. (2006) involved the rhodium-catalyzed hydroboration of allyl phenyl sulfone, characterizing the compound through X-ray diffraction. This research highlights the compound's crystalline structure and absence of significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).
Electrochemical Properties
- Tanigawa et al. (2016) conducted electrochemical analyses of this compound, revealing its lower oxidation potential compared to organoborane. They demonstrated the compound's potential in anodic substitution reactions, leading to selectively substituted products (Tanigawa et al., 2016).
Synthesis of Derivatives and Biological Studies
- Das et al. (2015) synthesized a series of novel derivatives of this compound, demonstrating potential applications in synthesizing boron-containing polyene systems for materials like LCD technology and as potential therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Application in Fluorescent Probes and Materials
- A study by Nie et al. (2020) involved designing a new 4-substituted pyrene derivative using this compound. They found it suitable for detecting H2O2 in living cells due to its sensitivity, selectivity, and fluorescent properties, indicating its use in developing novel functional materials (Nie et al., 2020).
Crystallographic and Conformational Analyses
- Huang et al. (2021) performed crystallographic and conformational analyses on boric acid ester intermediates with benzene rings derived from this compound. Their findings contribute to understanding the molecular structures and physicochemical properties of these intermediates (Huang et al., 2021).
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(methylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2S/c1-13(2)14(3,4)17-15(16-13)12-8-6-7-11(9-12)10-18-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHVOEQSPJORCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



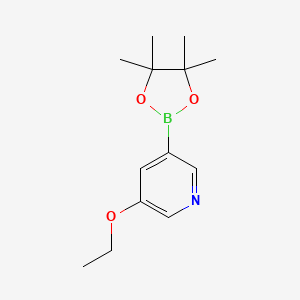
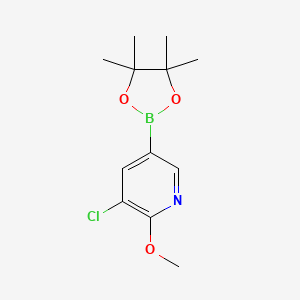
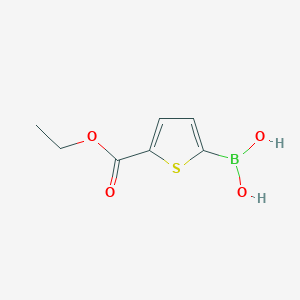
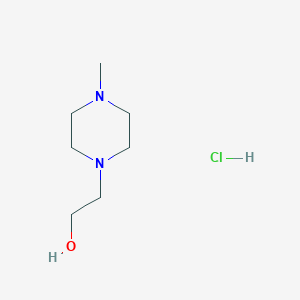
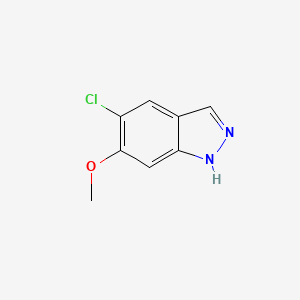
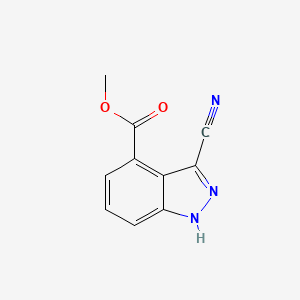
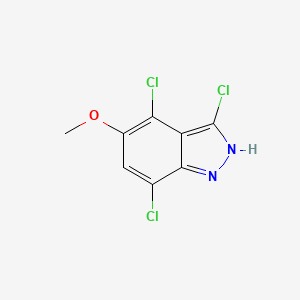
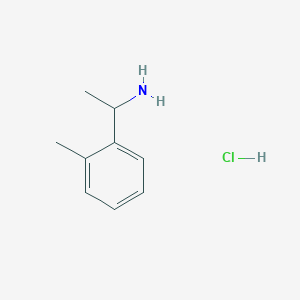
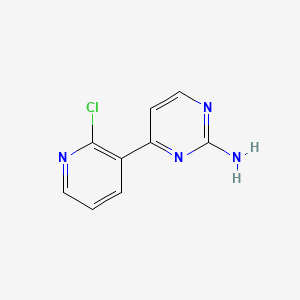
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)

